molecular formula C23H22ClN7 B2827776 N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine CAS No. 946298-48-2

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2827776
CAS No.: 946298-48-2
M. Wt: 431.93
InChI Key: PGBVTJKGZOZDRR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the 3-chloro-4-methylphenyl group and the 4-phenylpiperazin-1-yl group through nucleophilic substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
  • N-(3-chloro-4-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties for specific applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7/c1-16-7-8-17(15-19(16)24)27-22-20-21(26-10-9-25-20)28-23(29-22)31-13-11-30(12-14-31)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBVTJKGZOZDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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